Monascorubrin

Description

This compound has been reported in Monascus pilosus and Monascus purpureus with data available.

isolated from Monascus species

Structure

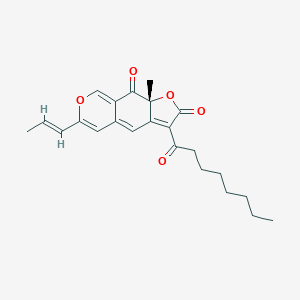

2D Structure

3D Structure

Properties

IUPAC Name |

(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPVSGPTPPURBD-HAOIVFDCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101037235 | |

| Record name | Monascorubrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13283-90-4 | |

| Record name | Monascorubrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Monascorubrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101037235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONASCORUBRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRW98QJ428 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Monascorubrin Biosynthesis Pathway in Monascus purpureus

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Monascus purpureus is a filamentous fungus renowned for its production of a diverse array of secondary metabolites, most notably the azaphilone pigments used for centuries as natural food colorants. Among these, the orange pigments, monascorubrin and rubropunctatin, are central intermediates. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the genetic and enzymatic machinery, regulatory influences, and key experimental methodologies. The pathway involves a complex interplay between a Type I polyketide synthase (PKS) and a fatty acid synthase (FAS) to generate the characteristic azaphilone chromophore and a β-keto acid side chain, respectively. Understanding this pathway is critical for optimizing pigment production, enhancing product safety by eliminating mycotoxin co-production (e.g., citrinin), and exploring the pharmacological potential of these unique polyketides.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a hybrid pathway leveraging both polyketide and fatty acid synthesis. The process can be conceptually divided into three main stages: the formation of the polyketide chromophore, the synthesis of the fatty acid side chain, and the subsequent esterification and modifications.

-

Chromophore Synthesis (Polyketide Pathway): The pathway is initiated by a non-reducing iterative Type I Polyketide Synthase, encoded by the MpPKS5 gene (a homolog of MpigA in M. ruber).[1][2] This multifunctional enzyme catalyzes the condensation of one acetyl-CoA starter unit with five malonyl-CoA extender units to form a hexaketide backbone.[3] This backbone undergoes a series of cyclization and aromatization reactions to form the core azaphilone structure.[3]

-

Side Chain Synthesis (Fatty Acid Pathway): Concurrently, a dedicated Fatty Acid Synthase (FAS), encoded by genes such as MpigJ and MpigK in the homologous M. ruber cluster, synthesizes a medium-chain β-keto fatty acid, typically β-keto-octanoic acid.[4]

-

Esterification and Maturation: The polyketide-derived chromophore is then esterified with the β-keto acid side chain to form the orange pigment this compound (C₂₃H₂₆O₅).[3] This key intermediate serves as a branch point. It can be subsequently reduced by oxidoreductases (e.g., encoded by homologs of MpigE) to form yellow pigments like ankaflavin or react non-enzymatically with amino acids present in the fermentation medium to produce the water-soluble red pigments, such as monascorubramine.[1][5][6]

Genetic Organization and Regulation

The genes responsible for this compound biosynthesis are organized in a conserved gene cluster.[4][7] In M. purpureus, this cluster contains the core PKS gene (MpPKS5) as well as genes encoding tailoring enzymes (oxidoreductases, dehydrogenases), transport proteins, and transcriptional regulators.[1][2]

Key Regulatory Genes:

-

mppR1/pigR: A pathway-specific transcriptional activator. Deletion of its homolog in M. ruber (pigR) abolishes pigment production while significantly increasing the yield of the mycotoxin citrinin, indicating a competitive relationship between the two pathways for precursors like acetyl-CoA.[1][5]

-

MpigE homolog: An oxidoreductase responsible for the conversion of orange pigments to yellow pigments. Overexpression can shift the metabolic flux towards yellow pigment production.[1]

Transcriptomic analyses have revealed that pigment biosynthesis is tightly linked to primary metabolism.[1] Conditions that enhance the supply of precursors from central carbon metabolism, such as acetyl-CoA and the cofactor NADPH, generally lead to higher pigment yields.[1]

Quantitative Data Summary

The production of this compound and related pigments is highly dependent on the Monascus strain and fermentation conditions. Quantitative data is often reported in absorbance units (UA) at specific wavelengths or as mass concentrations determined by HPLC.

Table 1: Pigment and Citrinin Yields in M. purpureus Strains

| Strain | Fermentation Type | Key Condition | Pigment Yield | Citrinin Yield | Reference |

|---|---|---|---|---|---|

| M. purpureus LQ-6 | Submerged | Wild-Type | 43.97 U/mL | 1.27 mg/L | [8] |

| M. purpureus CSU-M183 | Submerged | ARTP Mutant | 83.77 U/mL | 5.34 mg/L | [8] |

| M. purpureus CMU001 | Submerged | 2% (w/v) H₂SO₄ hydrolyzed BSG | 15.35 UA₅₀₀ | Not Reported | [9] |

| M. purpureus CMU 001 | Submerged | 75 g/L Lactose, 25 g/L MSG | 45.7 UA₅₁₀ | Not Reported | [10] |

| M. purpureus | Submerged | Dairy sludge medium | 26.15 g/L Biomass, 4.85 g Dry Color | Low (not quantified) | [11] |

| M. purpureus | Submerged | 1% whole wheat, 1% peptone, pH=3 | 4.231 ppm (Orange, OD₄₆₀) | 0.082 ppb |[12] |

Note: U/mL refers to total pigment color value units per milliliter. UA₅₀₀/UA₅₁₀ refers to absorbance units at 500/510 nm, characteristic of red pigments.

Table 2: Relative Gene Expression from Transcriptomic Studies

| Gene/Homolog | Function | Condition/Strain Comparison | Relative Expression Change | Reference |

|---|---|---|---|---|

| pksCT | PKS for Citrinin | Low citrinin mutant vs. WT | Extremely low expression | [1] |

| MpigE homolog | Orange to Yellow Pigment | Low citrinin mutant vs. WT | Increased expression | [1] |

| Oxidoreductase genes | Pigment synthesis | Low citrinin mutant vs. WT | 2.5 to 5.65-fold increase | [1] |

| Fatty Acid Biosynthesis Genes | Precursor competition | Succinic acid addition | Significantly decreased | [13] |

| Pyruvate Metabolism Genes | Precursor supply | Succinic acid addition | Increased |[13] |

Key Experimental Protocols

Pigment Extraction and HPLC Analysis

This protocol outlines a standard method for the extraction and quantification of Monascus pigments.

-

Sample Preparation: Dry the fermented substrate (e.g., rice) or mycelia at 60°C for 12 hours and grind into a fine powder.[1]

-

Extraction: Suspend the powder in 70% (v/v) ethanol.[1] Incubate at 60°C for 1 hour with agitation.

-

Clarification: Centrifuge the extract at 8,000-10,000 x g for 15 minutes to pellet solids.[6]

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to HPLC injection.

-

HPLC Conditions:

-

System: UHPLC or HPLC system with a photodiode array (PAD) or UV-Vis detector.[6][14]

-

Column: C18 reverse-phase column (e.g., 4.6 x 100 mm, 3.5 µm).[14]

-

Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and methanol or acetonitrile (Solvent B).[14]

-

Flow Rate: 0.5 - 1.0 mL/min.[14]

-

Detection: Monitor multiple wavelengths corresponding to the different pigment classes: ~410-420 nm for yellow, ~460-470 nm for orange (this compound), and ~505-510 nm for red pigments.[15]

-

Quantification: Calculate concentrations based on standard curves of purified pigments.

-

Gene Knockout via Agrobacterium tumefaciens-Mediated Transformation (ATMT)

ATMT is a robust method for creating gene knockouts in Monascus.[16] This workflow diagram illustrates the key steps.

Protocol Outline:

-

Vector Construction: Create a binary vector containing a T-DNA region. Within the T-DNA, clone a selectable marker (e.g., hygromycin resistance gene) flanked by ~1 kb homologous sequences upstream and downstream of the target gene.

-

Agrobacterium Transformation: Introduce the binary vector into a suitable A. tumefaciens strain (e.g., EHA105) via electroporation.

-

Co-cultivation: Mix the transformed A. tumefaciens culture with a fresh spore suspension of M. purpureus.[16] Plate the mixture on an induction medium (e.g., IM) supplemented with acetosyringone to induce T-DNA transfer. Incubate for 3-4 days.[16][17]

-

Selection: Overlay the plates or transfer the mycelia to a selective medium (e.g., PDA) containing an appropriate antibiotic to select for fungal transformants (e.g., hygromycin) and an antibiotic to eliminate the Agrobacterium (e.g., cefotaxime).

-

Verification: Isolate genomic DNA from putative transformants. Confirm the correct homologous recombination event and gene replacement using PCR with primers flanking the insertion site and by Southern blotting.

Gene Expression Analysis by qRT-PCR

This protocol is for quantifying the transcript levels of target genes involved in this compound biosynthesis.

-

RNA Isolation: Collect mycelia from liquid culture at the desired time point (e.g., during rapid pigment production).[18] Immediately freeze in liquid nitrogen. Extract total RNA using a suitable kit (e.g., TRIzol or a plant/fungi RNA isolation kit).[19]

-

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[19]

-

cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.[20]

-

qPCR Reaction Setup: Prepare the qPCR reaction mix in a total volume of 10-20 µL containing:

-

SYBR Green Master Mix (2x)[20]

-

Forward and Reverse Primers (0.2-0.5 µM each)

-

Diluted cDNA template

-

Nuclease-free water

-

-

Thermal Cycling: Perform the reaction on a real-time PCR instrument with a program typically consisting of:

-

Data Analysis: Determine the quantification cycle (Cq) for each reaction. Calculate the relative gene expression using the 2-ΔΔCq method, normalizing the data to a validated housekeeping gene (e.g., actin or β-tubulin).

Conclusion and Future Directions

The biosynthetic pathway of this compound in Monascus purpureus is a well-orchestrated process involving a dedicated gene cluster that integrates polyketide and fatty acid synthesis. Key enzymes like MpPKS5 and their regulation by transcription factors such as mppR1 are central to pigment production. Transcriptomic data consistently show a strong link between primary metabolism and the output of these secondary metabolites, highlighting the competition for precursors with other pathways like citrinin synthesis.

Future research should focus on:

-

Enzyme Characterization: Detailed kinetic analysis of the individual tailoring enzymes within the cluster to understand their precise roles and substrate specificities.

-

Regulatory Network Elucidation: Mapping the complete transcriptional regulatory network to identify global regulators that co-regulate pigment, mycotoxin, and primary metabolic pathways.

-

Metabolic Engineering: Leveraging the detailed pathway knowledge and advanced tools like CRISPR/Cas9 to rationally engineer strains for the overproduction of specific high-value pigments (like this compound) while completely eliminating mycotoxin biosynthesis.[21] Such efforts will enhance the industrial viability and safety of Monascus-derived products.

References

- 1. Frontiers | Investigation of Citrinin and Pigment Biosynthesis Mechanisms in Monascus purpureus by Transcriptomic Analysis [frontiersin.org]

- 2. Analysis of secondary metabolite gene clusters and chitin biosynthesis pathways of Monascus purpureus with high production of pigment and citrinin based on whole-genome sequencing | bioRxiv [biorxiv.org]

- 3. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Effects of pigment and citrinin biosynthesis on the metabolism and morphology of Monascus purpureus in submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemijournal.com [chemijournal.com]

- 7. Investigation of monacolin K, yellow pigments, and citrinin production capabilities of Monascus purpureus and Monascus ruber (Monascus pilosus) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Analysis of secondary metabolite gene clusters and chitin biosynthesis pathways of Monascus purpureus with high production of pigment and citrinin based on whole-genome sequencing | PLOS One [journals.plos.org]

- 9. Natural Red Pigment Production by Monascus Purpureus in Submerged Fermentation Systems Using a Food Industry Waste: Brewer’s Spent Grain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. Increased Water-Soluble Yellow Monascus Pigment Productivity via Dual Mutagenesis and Submerged Repeated-Batch Fermentation of Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Agrobactrium tumefaciens-mediated transformation of Monascus ruber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Advances in Agrobacterium tumefaciens-mediated genetic transformation of graminaceous crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. De Novo RNA Sequencing and Transcriptome Analysis of Monascus purpureus and Analysis of Key Genes Involved in Monacolin K Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Comparative Transcriptomic Analysis of Key Genes Involved in Citrinin Biosynthesis in Monascus purpureus - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CRISPR/Cas9 system is a suitable gene targeting editing tool to filamentous fungus Monascus pilosus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Architecture of Monascorubrin: A Technical Guide to its Chemical Elucidation

For Immediate Release

A comprehensive technical guide providing an in-depth analysis of the chemical structure elucidation of Monascorubrin, a polyketide pigment produced by Monascus species. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the spectroscopic data, experimental protocols, and biosynthetic context of this significant natural product.

This compound, a prominent orange pigment from Monascus fungi, has long been of interest for its use as a natural food colorant and its diverse biological activities. The definitive determination of its intricate chemical structure was a key step in understanding its properties and potential applications. This guide consolidates the pivotal experimental evidence that led to the elucidation of its molecular architecture.

Chemical Identity of this compound

The foundational data for this compound's structure is summarized below, providing a clear chemical fingerprint of the molecule.

| Property | Value |

| Molecular Formula | C₂₃H₂₆O₅ |

| Molecular Weight | 382.45 g/mol |

| IUPAC Name | (9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione |

| CAS Number | 13283-90-4 |

Spectroscopic Elucidation of the this compound Structure

The determination of this compound's chemical structure was primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Mass Spectrometry (MS)

Mass spectrometry provided crucial information regarding the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

| Technique | Ion | m/z |

| LC-MS/MS | [M+H]⁺ | 383 |

| Fragment | 338 | |

| Fragment | 256 |

The observation of the molecular ion peak at m/z 383 ([M+H]⁺) in mass spectrometry was fundamental in confirming the molecular formula of C₂₃H₂₆O₅.[1] Key fragments observed at m/z 338 and 256 provided initial clues to the structural components of the molecule.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy was employed to identify the key functional groups present in the this compound molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3356 | O-H stretch (likely from residual water or minor impurities) |

| ~2982 | C-H stretch (aliphatic) |

| ~1750 | C=O stretch (lactone) |

| ~1670 | C=O stretch (ketone) |

| ~1630 | C=C stretch (alkene) |

| ~1045 | C-O stretch |

The presence of characteristic absorption bands in the IR spectrum indicated the existence of carbonyl groups (lactone and ketone), carbon-carbon double bonds, and aliphatic C-H bonds, which are all consistent with the proposed structure.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The elucidation of this compound's structure relied on a series of well-defined experimental procedures for its isolation, purification, and analysis.

Isolation and Purification of this compound

A common protocol for obtaining pure this compound from Monascus purpureus cultures is outlined below.

References

Beyond Monascus: A Technical Guide to Alternative Natural Producers of Monascorubrin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural production of Monascorubrin, a polyketide pigment with significant scientific interest, by organisms other than the traditional Monascus species. This document provides a comprehensive overview of alternative fungal sources, quantitative production data, detailed experimental protocols for extraction and analysis, and a visualization of the biosynthetic and experimental workflows.

Introduction to this compound and Alternative Producers

This compound is an orange azaphilone pigment long associated with fungi of the genus Monascus. However, concerns over the co-production of the mycotoxin citrinin in some Monascus strains have spurred research into alternative, safer, natural sources.[1] Several species within the genera Penicillium and Talaromyces have been identified as promising producers of this compound and related azaphilone pigments. These fungi offer the potential for controlled fermentation and production of these valuable compounds without the risk of citrinin contamination.[1]

This guide focuses on the following key alternative producers:

-

Talaromyces marneffei (formerly Penicillium marneffei)

-

Talaromyces atroroseus

-

Penicillium aculeatum

-

Penicillium pinophilum

Quantitative Production of this compound and Related Azaphilones

The production of this compound and its derivatives is highly dependent on the fungal species, strain, and cultivation conditions. While direct comparative studies on this compound yield across all alternative producers are limited, available data for these and structurally similar azaphilone pigments are summarized below.

| Fungal Species | Pigment | Production Yield | Cultivation Conditions | Reference |

| Talaromyces atroroseus | Atrorosin S (a this compound derivative) | 0.9 g/L | Submerged fermentation with L-serine as the sole nitrogen source. | [2] |

| Penicillium purpurogenum GH2 | Red Pigment Mixture | Absorbance Units (indirect quantification) | Submerged fermentation, optimized media. | [2] |

| Talaromyces purpureogenus F | Red Pigment Mixture | 24.42 ± 0.16 AU510/ml | Stirred tank bioreactor with optimized medium. | [2] |

| Penicillium sp. (HKUCC 8070) | Water-soluble Red Pigment | 1107 mg/L | Malt-extract medium. | [3] |

Biosynthesis of this compound in Talaromyces marneffei

The biosynthetic pathway for this compound in Talaromyces marneffei has been elucidated and is governed by a polyketide synthase (PKS) gene cluster.[2][4] The core of this pathway involves the iterative condensation of acetyl-CoA and malonyl-CoA units by a non-reducing PKS.

This compound Biosynthetic Pathway

Experimental Protocols

This section provides detailed methodologies for the cultivation of this compound-producing fungi, and the subsequent extraction, and quantification of the pigment.

Fungal Cultivation

Objective: To cultivate Penicillium or Talaromyces species for the production of this compound.

Materials:

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB) or other suitable liquid medium (e.g., Yeast Extract Sucrose Broth)

-

Selected fungal strain (e.g., Talaromyces marneffei, Penicillium aculeatum)

-

Sterile inoculation loop or needle

-

Incubator

Protocol:

-

Inoculation: Using a sterile loop, transfer a small amount of fungal mycelium from a PDA stock culture to the center of a fresh PDA plate.

-

Incubation: Incubate the plates at 25-28°C for 7-10 days, or until sufficient fungal growth and pigmentation are observed.

-

Liquid Culture: For larger-scale production, inoculate a flask containing sterile liquid medium with a small piece of the agar culture.

-

Shaking Incubation: Incubate the liquid culture at 25-28°C on a rotary shaker at 150-200 rpm for 7-14 days. Monitor for pigment production, which is often visible as a coloration of the mycelium and/or the broth.

Pigment Extraction

Objective: To extract this compound from the fungal biomass and culture broth.

Materials:

-

Fungal culture (broth and mycelium)

-

Ethyl acetate

-

Filter paper or centrifuge

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Separation: Separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Broth Extraction: Transfer the culture filtrate to a separatory funnel and extract three times with an equal volume of ethyl acetate.

-

Mycelium Extraction: Homogenize the fungal mycelium and extract it with ethyl acetate. This can be done multiple times to ensure complete extraction.

-

Combine Extracts: Pool the ethyl acetate extracts from both the broth and the mycelium.

-

Concentration: Evaporate the solvent from the combined extracts using a rotary evaporator to obtain the crude pigment extract.

Quantification of this compound by HPLC

Objective: To quantify the concentration of this compound in the crude extract using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Crude pigment extract

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Trifluoroacetic acid (TFA)

-

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

This compound standard (if available for absolute quantification)

Protocol:

-

Sample Preparation: Dissolve a known weight of the crude pigment extract in a known volume of methanol. Filter the solution through a 0.22 µm syringe filter before injection.

-

HPLC Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient could be:

-

0-5 min: 10% B

-

5-25 min: 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: 90% to 10% B

-

35-40 min: 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Detection: Monitor at the maximum absorbance wavelength for this compound (approximately 470-490 nm).

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

External Standard Method: Prepare a calibration curve using a pure this compound standard of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Relative Quantification: If a pure standard is unavailable, the relative amount of this compound can be determined by comparing the peak area to the total peak area of all pigments in the chromatogram.

-

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the overall experimental workflow for this compound production and analysis, and a proposed signaling pathway for its regulation.

Experimental Workflow

Proposed Signaling Pathway for Polyketide Synthesis Regulation

While the specific signaling pathway for this compound in these alternative producers is not fully elucidated, a general model for the regulation of polyketide synthesis in filamentous fungi can be proposed. This often involves global regulators and pathway-specific transcription factors.

Conclusion

Penicillium and Talaromyces species represent viable and potentially safer alternatives to Monascus for the production of this compound and related azaphilone pigments. This guide has provided a foundational understanding of these alternative producers, including quantitative data, detailed experimental protocols, and an overview of the biosynthetic and regulatory pathways. Further research focused on strain improvement, optimization of fermentation conditions, and a deeper understanding of the regulatory networks will be crucial for the industrial-scale production of this compound from these promising fungal sources.

References

A Technical Guide to the Spectroscopic Properties of Purified Monascorubrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of purified monascorubrin, an orange azaphilone pigment produced by fungi of the Monascus genus. This compound and its derivatives are of significant interest due to their biological activities, including antioxidant, antimicrobial, and antitumor properties.[1][2][3] This document consolidates key spectroscopic data and outlines the experimental protocols necessary for its isolation and characterization, serving as a vital resource for researchers in natural product chemistry and drug development.

Isolation and Purification of this compound

The isolation of pure this compound is a critical prerequisite for accurate spectroscopic analysis. As an orange pigment, it is highly reactive and can be converted to red derivatives in the presence of compounds with primary amino groups, such as amino acids.[1][4] Therefore, careful control of experimental conditions is essential.

General Experimental Protocol

A typical workflow for the isolation and purification of this compound from Monascus cultures is outlined below.

1.1.1. Fermentation and Extraction

-

Culture: Monascus purpureus or other suitable strains are cultivated on a solid substrate like rice or in submerged fermentation.[5][6]

-

Extraction: The fermented biomass is harvested and extracted with an organic solvent, most commonly ethanol.[5][7] To prevent the conversion of orange pigments to their red amino-derivatives, the extraction is sometimes performed with acidified ethanol (pH 2.0-4.0).[1][4]

-

Concentration: The crude ethanolic extract is concentrated under reduced pressure using a rotary vacuum evaporator to yield a pigment-rich residue.[5][7]

1.1.2. Purification The concentrated extract, containing a mixture of pigments, is subjected to one or more chromatographic steps to isolate pure this compound.

-

Column Chromatography: Initial purification can be achieved using silica gel column chromatography.[8]

-

Thin Layer Chromatography (TLC): TLC is used for monitoring the separation and can also be employed for small-scale purification.[6][8]

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain high-purity this compound is typically performed by semi-preparative HPLC, often using a C17 or C18 column.[5][7]

Spectroscopic Data of Purified this compound

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented here is compiled from various studies. It is important to note that the solvent and pH can significantly influence spectroscopic measurements, especially for UV-Vis absorption.[9]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to determine the characteristic absorption maxima (λmax) of this compound. As an orange pigment, its primary absorption occurs in the 450-480 nm range. For accurate and reproducible analysis, it is recommended to perform measurements at a low pH (≤ 2.5).[9]

| Solvent | λmax (nm) | Reference |

| Methanol | 450 | [7] |

| Not Specified | 480 | [5] |

| Not Specified | 470 | [10] |

Fluorescence Spectroscopy

This compound and related orange pigments can exhibit fluorescence. The specific excitation (λex) and emission (λem) wavelengths can vary, and new derivatives have been identified based on their fluorescent properties.[11][12]

| Description | λex (nm) | λem (nm) | Reference |

| Orange pigments from Monascus-fermented dioscorea | - | Yellow Fluorescence | [4] |

| Related methoxy-derivatives | 472 | 535 | [12] |

| Bioconversion products | - | 565 | [10] |

Mass Spectrometry (MS)

Mass spectrometry provides critical information on the molecular weight and fragmentation pattern of this compound, confirming its molecular formula (C₂₃H₂₆O₅).

| Technique | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| LC-MS | 382 [M]⁺ | 338, 256 | [13] |

| High-Resolution MS | C₂₃H₂₆O₅ | - | [14] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the complete structural elucidation of this compound. While detailed modern 2D NMR data is spread across various specialized publications, early ¹H NMR studies provided foundational insights into its complex structure.

| Nucleus | Spectrometer | Solvent | Chemical Shift (δ) and Description | Reference |

| ¹H | 40 Mc | Chloroform | "a" & "b": n-alkyl chain"c": uncoupled methyl group"d" & "e": propenyl methyl (doublet)"f": methylene group"g" & "h": two nuclear protons"i": proton adjacent to pyronoid oxygen | [14] |

Chemical Reactivity and Biosynthetic Relationships

This compound is a central compound in the biosynthesis of other Monascus pigments.[1] Its γ-lactone ring is susceptible to nucleophilic attack, particularly by primary amines, leading to the formation of red pigments (e.g., monascorubramine).[5][7] Conversely, reduction of this compound can lead to the formation of yellow pigments like ankaflavin.[5] This reactivity is a key consideration during purification and biological testing.

Biological Context and Significance

Purified this compound exhibits a range of biological activities that are of interest to drug development professionals. Studies have demonstrated its cytotoxic and antitumor effects.[2][15] For instance, this compound has been shown to suppress tumor formation in mouse models.[11] Its antioxidant capacity, while less potent than some other Monascus pigments like ankaflavin, contributes to its overall biological profile.[1][4] The reactivity of the molecule with amino groups on proteins and other biological macromolecules is thought to be a component of its mechanism of action.[3] Understanding these spectroscopic and chemical properties is fundamental to exploring its full therapeutic potential.

References

- 1. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Purification and characterization of a new red pigment from Monascus purpureus in submerged fermentation [agris.fao.org]

- 7. chemijournal.com [chemijournal.com]

- 8. researchgate.net [researchgate.net]

- 9. Improved analysis of Monascus pigments based on their pH-sensitive UV-Vis absorption and reactivity properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pigment fingerprint profile during extractive fermentation with Monascus anka GIM 3.592 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Advanced Search - ChEBI Database [ebi.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

Monascorubrin: A Technical Guide to its Discovery, Properties, and Biological Significance

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of monascorubrin, an orange azaphilone pigment produced by fungi of the genus Monascus. For centuries, these fungi have been utilized in Asia for food coloration and preservation, with their pigments now gaining significant attention for their diverse biological activities.[1][2][3][4] This document details the historical context of its discovery, its physicochemical properties, biosynthetic pathway, and detailed experimental protocols for its isolation, characterization, and biological evaluation. Furthermore, it explores the signaling pathways modulated by this compound, offering insights for researchers, scientists, and professionals in drug development.

Historical Context and Discovery

The use of Monascus species, particularly Monascus purpureus, dates back over a thousand years in East Asia, where it is traditionally used in the production of fermented foods like red yeast rice ("hongqu" or "angkak"), rice wine, and as a natural food colorant for products such as Peking duck.[3][4] The characteristic red color of these fermented products is due to a mixture of pigments, primarily yellow, orange, and red azaphilones.

This compound (C₂₃H₂₆O₅, Molar Mass: 382.45 g/mol ) is one of the principal orange pigments biosynthesized by Monascus species.[1][5] It serves as a crucial intermediate in the formation of the more commonly known red pigments, such as monascorubramine.[6][7] The red pigments are formed through a chemical reaction where the pyran oxygen of orange pigments like this compound is replaced by a primary amino group from amino acids or proteins present in the fermentation medium.[6][8][9] The discovery and isolation of this compound were pivotal in understanding the complex chemistry of Monascus pigments and their biosynthetic relationships.

Physicochemical and Biological Properties

This compound is a polyketide-derived pigment with a characteristic orange hue.[2] It is highly reactive, a property that contributes to its biological activity but also presents challenges in its isolation and stabilization.[8][10] The production of this compound is significantly influenced by fermentation conditions, with acidic environments (pH 2.5-4.0) favoring the accumulation of orange pigments over their red derivatives.[5][11][12]

The biological activities of this compound are extensive and of significant interest to the pharmaceutical and biotechnology sectors. It has demonstrated notable antimicrobial, cytotoxic, and anti-inflammatory properties. The tables below summarize key quantitative data related to its biological activities and optimal production conditions.

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| BGC-823 | Human Gastric Adenocarcinoma | <15 | [8] |

| AGS | Human Gastric Adenocarcinoma | <15 | [8] |

| MKN45 | Human Gastric Adenocarcinoma | <15 | [8] |

| HepG2 | Human Hepatocellular Carcinoma | 30-45 | [8] |

| SH-SY5Y | Human Neuroblastoma | 30-45 | [8] |

| HT-29 | Human Colorectal Adenocarcinoma | 30-45 | [8] |

Table 2: Antimicrobial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Microorganism | Type | MIC (µg/mL) | Reference |

| Bacillus subtilis | Gram-positive bacteria | Not specified, but active | [10][13] |

| Staphylococcus aureus | Gram-positive bacteria | 10-20 mg/mL (for orange pigment extract) | [14] |

| Escherichia coli | Gram-negative bacteria | Not specified, but active | [15] |

| Candida pseudotropicalis | Yeast | Not specified, but active | [13] |

Note: Data on specific MIC values for purified this compound are limited; much of the research has been conducted on pigment extracts.

Table 3: Optimal Culture Conditions for this compound Production

| Parameter | Optimal Value/Condition | Reference |

| pH | 2.5 - 4.0 | [11][12][16] |

| Temperature | 28 - 32°C | [17] |

| Carbon Source | Glucose, Corn Flour | [12][13] |

| Nitrogen Source | Ammonium salts (e.g., NH₄Cl, (NH₄)₂SO₄) | [11][12] |

| Agitation | 150 rpm (for M. ruber) | [4] |

Experimental Protocols

This section provides detailed methodologies for the isolation, purification, quantification, and biological evaluation of this compound.

Isolation and Purification of this compound

This protocol is adapted from methodologies described for the extraction and purification of Monascus pigments.[6][7][16]

Objective: To isolate and purify this compound from the mycelia of Monascus purpureus.

Materials:

-

Monascus purpureus culture grown in a suitable medium (e.g., Potato Dextrose Broth) under conditions optimized for orange pigment production.

-

Ethanol (95%)

-

Hexane

-

Silica gel for column chromatography

-

Thin-Layer Chromatography (TLC) plates (silica gel)

-

Developing solvent for TLC (e.g., ethyl acetate:methanol, 13:7 v/v)

-

Rotary vacuum evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C17 or C18 column and a UV-Vis or Diode-Array Detector (DAD).

-

Mobile phase for HPLC: Acetonitrile and acidified water (e.g., with 0.1% trifluoroacetic acid).

Procedure:

-

Harvesting and Extraction:

-

Separate the fungal mycelia from the culture broth by filtration.

-

Dry the mycelia (e.g., lyophilize or oven-dry at low temperature).

-

Grind the dried mycelia into a fine powder.

-

Extract the pigment from the powdered mycelia with 95% ethanol at room temperature with constant stirring for several hours. The extraction can be repeated to maximize yield.

-

Pool the ethanol extracts and concentrate under reduced pressure using a rotary vacuum evaporator.

-

-

Preliminary Purification (Column Chromatography):

-

Resuspend the concentrated extract in a minimal amount of a suitable solvent and load it onto a silica gel column pre-equilibrated with a non-polar solvent like hexane.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol.

-

Collect fractions and monitor the separation using TLC. The orange band corresponding to this compound should be collected.

-

-

Final Purification (Preparative HPLC):

-

Pool and concentrate the fractions containing this compound.

-

Further purify the pigment using preparative HPLC on a C17 or C18 column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and acidified water. The gradient can be optimized based on the specific column and system.

-

Collect the peak corresponding to this compound, which can be identified by its characteristic retention time and UV-Vis spectrum (λmax around 470-490 nm).

-

Concentrate the purified fraction to obtain solid this compound.

-

Quantification of this compound by HPLC

This protocol provides a method for the quantitative analysis of this compound in an extract.[3][6]

Objective: To determine the concentration of this compound in a sample using HPLC.

Materials:

-

HPLC system with a C17 or C18 column and a DAD detector.

-

This compound standard of known purity.

-

Mobile phase A: Water/acetonitrile/trifluoroacetic acid (95:5:0.1 v/v/v).

-

Mobile phase B: Water/acetonitrile/trifluoroacetic acid (5:95:0.1 v/v/v).

-

Sample extract dissolved in a suitable solvent (e.g., methanol or the initial mobile phase).

Procedure:

-

Preparation of Standard Curve:

-

Prepare a stock solution of the this compound standard in methanol.

-

Create a series of dilutions from the stock solution to generate a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

-

Inject each standard concentration into the HPLC system and record the peak area at the maximum absorbance wavelength for this compound.

-

Plot a graph of peak area versus concentration and determine the linearity (R² value).

-

-

Sample Analysis:

-

Prepare the sample extract by dissolving it in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the sample into the HPLC system using the same conditions as for the standards.

-

Identify the this compound peak in the sample chromatogram based on its retention time and UV-Vis spectrum compared to the standard.

-

Record the peak area for this compound in the sample.

-

-

Calculation:

-

Using the equation from the standard curve, calculate the concentration of this compound in the injected sample.

-

Factor in any dilution of the original extract to determine the concentration in the starting material.

-

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard broth microdilution method to assess the antimicrobial activity of this compound.[18][19][20][21]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific microorganism.

Materials:

-

Purified this compound.

-

96-well microtiter plates.

-

Test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Spectrophotometer.

-

Positive control (antibiotic with known activity against the test organism).

-

Negative control (broth medium only).

Procedure:

-

Preparation of Inoculum:

-

Culture the test microorganism in the appropriate broth overnight.

-

Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., ~5 x 10⁵ CFU/mL).

-

-

Preparation of Microtiter Plate:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium.

-

In the first column of the 96-well plate, add the highest concentration of this compound.

-

Perform a two-fold serial dilution across the plate by transferring half the volume from one well to the next.

-

Include wells for a positive control (inoculum with a standard antibiotic), a negative control (broth only), and a growth control (inoculum in broth without any inhibitor).

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to all wells except the negative control.

-

Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

-

Determination of MIC:

-

After incubation, visually inspect the plate for turbidity.

-

The MIC is the lowest concentration of this compound in which no visible growth (no turbidity) is observed.

-

The results can be confirmed by measuring the optical density (OD) at 600 nm using a microplate reader.

-

Biosynthesis and Signaling Pathways

The biosynthesis of this compound is a complex process involving a polyketide synthase (PKS) and a fatty acid synthase (FAS).[2][3] The PKS is responsible for creating the chromophore backbone, while the FAS produces the fatty acid side chain that is attached to it.

Caption: Biosynthetic pathway of this compound and its conversion to other Monascus pigments.

This compound and other Monascus pigments have been shown to exert their biological effects by modulating various cellular signaling pathways. One of the key mechanisms is the induction of apoptosis in cancer cells. This is thought to occur, in part, through the scavenging of mitochondrial reactive oxygen species (ROS).[22] While research on the specific pathways affected by this compound is ongoing, studies on related Monascus pigments and extracts provide valuable insights. For instance, monascuspiloin, another Monascus pigment, has been shown to induce apoptosis in prostate cancer cells by targeting the PI3K/Akt/mTOR and AMPK signaling pathways.[9]

The induction of apoptosis is a tightly regulated process involving a cascade of molecular events. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of caspases, which are proteases that execute the apoptotic program.

Caption: Proposed signaling pathway for this compound-induced apoptosis.

Conclusion and Future Directions

This compound, a key orange pigment from Monascus species, stands out for its rich history and significant therapeutic potential. This guide has provided a detailed overview of its discovery, properties, and the methodologies for its study. The cytotoxic and antimicrobial activities of this compound, coupled with its role in modulating cellular signaling pathways, make it a promising candidate for further research in drug development and biotechnology.

Future research should focus on several key areas:

-

Elucidation of Specific Molecular Targets: Identifying the precise molecular targets of this compound will be crucial for understanding its mechanisms of action and for rational drug design.

-

In Vivo Studies: While in vitro studies have shown promising results, more extensive in vivo studies are needed to evaluate the efficacy and safety of this compound in animal models of disease.

-

Optimization of Production: Further optimization of fermentation and purification processes is required to improve the yield and purity of this compound for research and potential commercial applications.

-

Derivatization and Structure-Activity Relationship Studies: Synthesizing derivatives of this compound and studying their structure-activity relationships could lead to the development of novel compounds with enhanced potency and selectivity.

The continued exploration of this compound and other Monascus pigments holds great promise for the discovery of new therapeutic agents and natural products for various industrial applications.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. assjm.journals.ekb.eg [assjm.journals.ekb.eg]

- 5. This compound phyproof® Reference Substance | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Monascuspiloin induces apoptosis and autophagic cell death in human prostate cancer cells via the Akt and AMPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Purification and characterization of a new red pigment from Monascus purpureus in submerged fermentation [agris.fao.org]

- 12. Effects of Culture Conditions on Production of Red Pigment and Citrinin by Fermentation of Monascus Ruber | Chemical Engineering Transactions [cetjournal.it]

- 13. scielo.br [scielo.br]

- 14. researchgate.net [researchgate.net]

- 15. Screening Antibacterial Photodynamic Effect of Monascus Red Yeast Rice (Hong-Qu) and Mycelium Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 19. files.core.ac.uk [files.core.ac.uk]

- 20. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. protocols.io [protocols.io]

- 22. Monascus purpureus induced apoptosis on gastric cancer cell by scavenging mitochondrial reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

Monascorubrin: A Comprehensive Physicochemical Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monascorubrin is a prominent orange pigment belonging to the azaphilone class of polyketides, naturally produced by various species of the fungus Monascus, most notably Monascus purpureus and Monascus pilosus.[1][2][3] For centuries, it has been utilized as a natural food colorant, particularly in Asia.[2] Beyond its vibrant color, this compound has garnered significant scientific interest due to its diverse biological activities, including anti-inflammatory, antimicrobial, and potential antineoplastic properties.[1][4][5] This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its biosynthetic pathway and experimental workflows to support further research and development.

Physicochemical Characteristics

This compound is a lipophilic molecule with a distinct chemical structure that dictates its physical and chemical properties. It is characterized by a furo[3,2-g]isochromene core. The key physicochemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Yellow to orange solid powder | [6] |

| CAS Number | 13283-90-4 | [1] |

| Molecular Formula | C₂₃H₂₆O₅ | [1][2] |

| Molecular Weight | 382.4 g/mol | [1] |

| Melting Point | 134-136 °C | [6] |

| Density | 1.19 g/cm³ | [6] |

| Boiling Point | 648.4 °C at 760 mmHg | [6] |

| Flash Point | 281.5 °C | [6] |

Table 2: Spectral and Chromatographic Properties of this compound

| Property | Value | Notes | Source(s) |

| UV-Vis λmax | ~470 nm | In methanol/ethanol; characteristic of orange Monascus pigments. The absorption is pH-sensitive. | [7][8] |

| FT-IR Peaks (cm⁻¹) | 877.63 | Among other characteristic peaks for functional groups. | [3] |

| HPLC Column | C17, C18 | Commonly used for purification and analysis. | [3][9] |

Table 3: Stability Profile of this compound

| Condition | Observation | Source(s) |

| pH | Less stable at low pH; degradation increases with decreasing pH. More stable in neutral to alkaline conditions. Amination reaction to form red pigments is promoted in alkaline environments. | [10][11][12] |

| Temperature | Thermolabile, especially at temperatures above 70°C. Thermal degradation follows first-order kinetics. | [11][13][14] |

| Light | Unstable towards light. | [12][13] |

| Reaction with Amines | Readily reacts with primary amino groups (e.g., amino acids, proteins) to form water-soluble red pigments (monascorubramine). This reaction is pH-dependent and is promoted at higher pH. | [3][10][15][16] |

Experimental Protocols

The isolation, purification, and characterization of this compound involve a series of well-established laboratory techniques. Below are detailed methodologies for key experiments cited in the literature.

Isolation and Extraction of this compound from Monascus purpureus

This protocol is based on methods described for extracting pigments from fungal cultures.[3][9][17]

a. Fungal Culture:

-

Monascus purpureus is cultured on a suitable solid substrate like rice or in a liquid fermentation medium.

-

For solid-state fermentation, cooked rice is inoculated with the fungal spores and incubated at 30-37°C for several days until a deep red-orange color develops.

b. Extraction:

-

The fermented substrate is dried and ground into a fine powder.

-

The pigment is extracted from the powder using a solvent such as ethanol (95% v/v) or methanol.

-

The mixture is agitated for a specified period (e.g., several hours) to ensure complete extraction.

-

The solid residue is separated from the solvent extract by filtration or centrifugation.

c. Concentration:

-

The solvent extract containing the pigment is concentrated under reduced pressure using a rotary vacuum evaporator to yield a crude pigment extract.

Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for purifying this compound from a crude extract.[3]

a. Sample Preparation:

-

The crude pigment extract is dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter to remove any particulate matter.

b. HPLC System and Conditions:

-

Column: A reverse-phase column, such as a C17 or C18 column (e.g., Poroshell 300SB-C17, 2.1 × 75 mm, 5 µm particle size), is used for separation.[3]

-

Mobile Phase: A gradient elution is typically employed using a mixture of two mobile phases:

-

Mobile Phase A: Water/acetonitrile/trifluoroacetic acid (e.g., 95:5:0.1)

-

Mobile Phase B: Water/acetonitrile/trifluoroacetic acid (e.g., 5:95:0.1)

-

-

Flow Rate: A typical flow rate is 1 ml/min.

-

Detection: A diode-array detector (DAD) is used to monitor the elution profile at the maximum absorption wavelength of this compound (~470 nm) and other relevant wavelengths.

-

Injection Volume: 10 µl of the prepared sample is injected.

-

Column Temperature: The column is maintained at a constant temperature, for example, 45°C.

c. Fraction Collection:

-

Fractions corresponding to the this compound peak are collected for further analysis.

Characterization of this compound

a. UV-Visible Spectroscopy:

-

The purified this compound is dissolved in methanol or ethanol.

-

The absorption spectrum is recorded using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm to determine the maximum absorption wavelength (λmax).

b. Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

The sample is prepared as a KBr pellet.

-

The FT-IR spectrum is recorded to identify the characteristic functional groups present in the molecule.

c. Liquid Chromatography-Mass Spectrometry (LC-MS):

-

The purified sample is analyzed by LC-MS to confirm its molecular weight and obtain information about its fragmentation pattern, which aids in structural elucidation.

d. Dynamic Light Scattering (DLS) and Zeta Potential:

-

For nanoparticle characterization, this compound can be analyzed by DLS to determine the particle size distribution and by measuring the zeta potential to assess the surface charge of the particles in a suspension.[3]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex process involving the polyketide pathway. The following diagram illustrates a simplified representation of this pathway.

Caption: Simplified biosynthetic pathway of this compound and its conversion to other pigments.

General Experimental Workflow for this compound Analysis

The following diagram outlines a typical workflow for the extraction, purification, and characterization of this compound.

Caption: A general experimental workflow for the analysis of this compound.

Biological Interaction and Signaling Pathway Context

This compound has been identified as an inhibitor of Hsp90 and has been shown to influence signaling pathways such as Akt and AMPK, which are critical in cell survival, proliferation, and metabolism.

Caption: this compound's inhibitory and activatory effects on key signaling molecules.

Conclusion

This compound presents a fascinating subject for scientific inquiry, with a rich history of use and a promising future in various applications. Its well-defined physicochemical properties, coupled with its biological activities, make it a valuable compound for further investigation in the fields of food science, pharmacology, and biotechnology. This guide provides a foundational understanding of this compound's characteristics and the methodologies to study it, aiming to facilitate and inspire future research endeavors.

References

- 1. This compound | C23H26O5 | CID 12118084 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. chemijournal.com [chemijournal.com]

- 4. academic.oup.com [academic.oup.com]

- 5. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 6. This compound (this compound) | Antibiotic | 13283-90-4 | Invivochem [invivochem.com]

- 7. Pigment fingerprint profile during extractive fermentation with Monascus anka GIM 3.592 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemijournal.com [chemijournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. ispub.com [ispub.com]

- 14. researchgate.net [researchgate.net]

- 15. Monascus secondary metabolites: production and biological activity - ProQuest [proquest.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

Monascorubrin: A Polyketide Secondary Metabolite with Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Monascorubrin is a prominent orange pigment belonging to the azaphilone class of polyketide secondary metabolites.[1] Produced by various species of the filamentous fungus Monascus, notably Monascus purpureus, M. ruber, and M. pilosus, this compound is a key intermediate in the biosynthesis of the more widely known red Monascus pigments.[2] Beyond its traditional use as a natural food colorant, particularly in Asia, this compound and its derivatives have garnered significant scientific interest due to their diverse and potent biological activities.[1] These activities, which include antitumor, antimicrobial, antioxidant, and anti-inflammatory properties, position this compound as a promising candidate for drug discovery and development.[3][4] This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, chemical properties, biological activities, and the experimental methodologies used for its study.

Chemical and Physical Properties

This compound is an azaphilone, characterized by a pyrone-quinone bicyclic core with a chiral quaternary center.[5] Its chemical formula is C23H26O5, with a molecular weight of 382.4 g/mol .[1] The molecule's structure features a γ-lactone ring and a triketone moiety, which contribute to its reactivity and biological functions.[1] this compound is sparingly soluble in water but soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO).[3]

| Property | Value | Reference |

| Molecular Formula | C23H26O5 | [1] |

| Molecular Weight | 382.4 g/mol | [1] |

| IUPAC Name | (9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione | [1] |

| CAS Number | 13283-90-4 | [1] |

| Appearance | Orange solid powder | [6] |

| Solubility | Soluble in ethanol, DMSO | [3] |

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving both the polyketide and fatty acid synthase pathways.[7] A polyketide synthase (PKS) is responsible for the formation of the chromophore, while a fatty acid synthase (FAS) synthesizes a medium-chain fatty acid (octanoic acid) that esterifies to the chromophore.[8] This process leads to the formation of the characteristic orange pigments, this compound and its analogue, rubropunctatin.[8]

Biological Activities and Quantitative Data

This compound exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology and drug development.

Cytotoxic and Antitumor Activity

This compound and related orange Monascus pigments have demonstrated significant cytotoxic effects against various cancer cell lines.[9] The proposed mechanisms of action include the induction of apoptosis and cell cycle arrest.[4]

| Cell Line | IC50 (µM) | Compound | Reference |

| Various cancer cell lines | 8-10 | Rubropunctatin and Monaphilols A & C | [9] |

| Human gastric cancer (BGC-823) | ~5 | Rubropunctatin | |

| Human gastric cancer (AGS) | ~5 | Rubropunctatin |

Antimicrobial Activity

Monascus pigments, including the orange pigments, possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[9] The red pigments, which are derivatives of this compound, often exhibit the most potent antimicrobial effects.[9]

| Microorganism | MIC (µg/mL) | Compound | Reference |

| Enterococcus faecalis | 4 | L-cysteine derivatives of red pigments | [9] |

| Gram-positive and Gram-negative bacteria | 4-8 | L-Phe and L-Tyr derivatives of red pigments | [10] |

| Staphylococcus aureus ATCC 25923 | 10,000-20,000 | Orange pigment extract | [7] |

| Escherichia coli ATCC 25922 | >20,000 | Orange pigment extract | [7] |

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals.[4] Theoretical studies have ranked the antioxidant capacity of major Monascus pigments, placing this compound after ankaflavin, monascin, and rubropunctatin.[4]

| Assay | Activity | Compound/Extract | Reference |

| DPPH radical scavenging | IC50: 0.23 mg/mL | Yellow Monascus pigments | [11] |

| FRAP and DPPH assays | 3% and 15% of ascorbic acid standard | Yellow pigments mixture | [4] |

Anti-inflammatory Activity

Orange Monascus pigments and their derivatives have shown promising anti-inflammatory effects.[9]

| Activity | IC50 (µM) | Compound | Reference |

| Anti-inflammatory | 1.7 | Monaphilol D | [9] |

Experimental Protocols

Production of this compound via Submerged Fermentation

This protocol describes the general steps for producing this compound using Monascus ruber in a submerged fermentation system.

a. Inoculum Preparation:

-

Aseptically transfer a 7-day-old mycelium of M. ruber from a Potato Dextrose Agar (PDA) slant into a flask containing sterile distilled water.

-

Adjust the spore suspension concentration to approximately 2.5 x 10^7 spores/mL.

b. Fermentation:

-

Inoculate a 500 mL Erlenmeyer flask containing 50 mL of sterile fermentation medium (e.g., Potato Dextrose Broth supplemented with 1.5% mannitol) with the spore suspension (2% v/v).[12]

-

Incubate the flask on a rotary shaker at 150 rpm and 28°C in the dark for 9 days.[12]

c. Pigment Extraction and Concentration:

-

Harvest the culture by filtration through Whatman No. 1 filter paper to separate the mycelia.

-

Add 60% (w/v) absolute ethanol to the harvested mycelia and place on a magnetic stirrer.[6]

-

Heat the suspension to 65°C to facilitate pigment extraction from the cells.[6]

-

After complete extraction, centrifuge the suspension at 8000 rpm for 15 minutes.

-

Collect the supernatant and concentrate it using a rotary vacuum evaporator at 70°C and 80 rpm to remove the ethanol.[6] The resulting concentrated solution contains this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

-

System: Alliance 2695 separations module with a PDA 2996 diode-array detector.[6]

-

Column: Poroshell 300SB-C17, 2.1 × 75 mm, 5 µm particle size.[6]

-

Mobile Phase A: Water/acetonitrile/trifluoroacetic acid (95:5:0.1).[6]

-

Mobile Phase B: Water/acetonitrile/trifluoroacetic acid (5:95:0.1).[6]

-

Gradient: Linear gradient.

-

Flow Rate: 1 mL/min.[6]

-

Column Temperature: 45°C.[6]

-

Injection Volume: 10 µL.[6]

-

Detection: 205 nm.[6]

Characterization by Liquid Chromatography-Mass Spectrometry (LC-MS)

-

System: Thermo Scientific UHPLC instrument, Accela LC type 1250 with a triple quadrupole mass spectrometer.[13]

-

Column: Hypersil Gold (50 mm x 2.1 mm x 1.9 µm).[13]

-

Mobile Phase A: 0.1% formic acid in water.[13]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[13]

-

Gradient: 0-0.6 min, 25% B; 0.6-3.0 min, 90% B; 3.0-4.0 min, 90% B; 4.0-4.5 min, 25% B; 4.5-6.0 min, 25% B.[13]

-

Flow Rate: 300 µL/min.[13]

-

Injection Volume: 2 µL.[13]

Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (dissolved in DMSO and diluted in culture medium) for 24, 48, or 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Signaling Pathways

While the specific signaling pathways directly targeted by this compound are still under investigation, studies on related Monascus pigments provide valuable insights. For instance, monascuspiloin, a yellow pigment, has been shown to induce apoptosis and autophagy in prostate cancer cells through the modulation of the Akt and AMPK signaling pathways.[14] It is plausible that this compound, as a structurally related polyketide, may exert its anticancer effects through similar mechanisms.

Conclusion and Future Perspectives

This compound, a polyketide secondary metabolite from Monascus species, represents a valuable natural product with a wide array of biological activities. Its potential as an antitumor, antimicrobial, and antioxidant agent warrants further investigation for therapeutic applications. The elucidation of its biosynthetic pathway opens avenues for metabolic engineering to enhance its production and generate novel derivatives with improved efficacy and specificity. Future research should focus on delineating the precise molecular mechanisms underlying its biological effects, particularly its interactions with specific cellular targets and signaling pathways. Furthermore, preclinical and clinical studies are necessary to evaluate the safety and efficacy of this compound and its derivatives for potential use in medicine and pharmacology. The comprehensive data and protocols presented in this guide aim to facilitate and accelerate research in this promising field.

References

- 1. assjm.journals.ekb.eg [assjm.journals.ekb.eg]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Purified Monascus Pigments: Biological Activities and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. chemijournal.com [chemijournal.com]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Diversifying of Chemical Structure of Native Monascus Pigments [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Studies Regarding Antimicrobial Properties of Some Microbial Polyketides Derived from Monascus Strains [mdpi.com]

- 12. Optimization of Orange Pigment Yield Produced by Monascus ruber under Submerged Fermentation Conditions [assjm.journals.ekb.eg]

- 13. myfoodresearch.com [myfoodresearch.com]

- 14. Monascuspiloin induces apoptosis and autophagic cell death in human prostate cancer cells via the Akt and AMPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for High-Yield Monascorubrin Extraction from Fungal Culture

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide for the high-yield extraction and purification of Monascorubrin from fungal cultures, focusing on Monascus species. These notes include optimized culture conditions, detailed extraction protocols, and methods for quantification and purification, along with an overview of the biosynthetic pathway.

Introduction

This compound is an orange azaphilone pigment produced by fungi of the genus Monascus, most notably Monascus purpureus. It serves as a precursor for the production of red Monascus pigments (e.g., monascorubramine) through reaction with amino acids.[1][2][3] this compound and its derivatives are of significant interest due to their use as natural food colorants and their potential biological activities, including antimicrobial and antioxidant properties.[1][4] The production of high-purity this compound is crucial for its application in the food and pharmaceutical industries. A significant challenge in its production is the potential co-production of the mycotoxin citrinin, which necessitates carefully controlled fermentation and purification processes.[5][6][7]

This document outlines detailed protocols for optimizing fungal culture conditions to maximize this compound yield and for its subsequent extraction and purification.

Biosynthesis of this compound

This compound is a polyketide, synthesized through a complex biosynthetic pathway involving both polyketide synthase (PKS) and fatty acid synthase (FAS).[8] The pathway begins with the condensation of acetyl-CoA and malonyl-CoA to form a hexaketide intermediate by a non-reducing PKS.[9] This intermediate undergoes a series of enzymatic reactions, including cyclization and oxidation, to form the characteristic azaphilone core. A medium-chain fatty acid, octanoic acid, synthesized via the FAS pathway, is then attached to the chromophore structure, resulting in the formation of the orange pigment this compound.[10][11]

Fungal Strains and Culture Conditions

The yield of this compound is highly dependent on the fungal strain and the culture conditions. Monascus purpureus and Monascus ruber are the most commonly used species for pigment production.[12]

Culture Media Optimization

Both submerged fermentation (SmF) and solid-state fermentation (SSF) can be employed for this compound production. SmF allows for easier control of process parameters, while SSF can sometimes yield higher pigment concentrations.[13]

Table 1: Comparison of Culture Conditions for this compound Production

| Parameter | Submerged Fermentation (SmF) | Solid-State Fermentation (SSF) |

| Fungal Strain | Monascus purpureus P-57[14] | Monascus purpureus M9[15] |

| Carbon Source | Rice powder (4%)[14] | Rice bran (50 g/L) + Mannitol (4.00%)[15] |

| Nitrogen Source | Beef extract, Glutamic acid[14] | Peptone (4 g/100 g dry substrate)[16] |

| Initial pH | 5.0[14] | 8.0[16] |

| Temperature | 30°C[14][17] | 28°C[15] |

| Agitation | 150 rpm[14] | Static |

| Incubation Time | 8 days[14] | 5-7 days[15] |

| Pigment Yield | Red Pigment: 356.04 units, Yellow Pigment: 268.20 units[14] | Color Value: 3538 U/g[15] |

Protocol for Submerged Fermentation

-

Inoculum Preparation:

-

Grow M. purpureus on a Potato Dextrose Agar (PDA) slant for 7 days.

-

Wash the mycelium with 6 ml of sterile distilled water to create a spore suspension.

-

Adjust the spore concentration to approximately 2.5 x 10⁷ spores/ml.[2]

-

-

Fermentation Medium:

-

Prepare the optimal medium containing rice powder (4%), beef extract, and glutamic acid.

-

Adjust the initial pH to 5.0.[14]

-

Dispense 100 ml of the medium into 250 ml Erlenmeyer flasks and autoclave.

-

-

Cultivation:

-

Inoculate the flasks with the spore suspension.

-

Incubate at 30°C with shaking at 150 rpm for 8 days.[14]

-

Protocol for Solid-State Fermentation

-

Substrate Preparation:

-

Inoculation and Fermentation:

-

Inoculate the prepared substrate with a spore suspension of M. purpureus.

-

Incubate at 28°C for 5 days in a static incubator.[15]

-

Extraction and Purification of this compound

The extraction of this compound is typically performed using organic solvents. Ethanol is a commonly used solvent due to its efficiency and low toxicity.[2][10]

Experimental Workflow

Protocol for Solvent Extraction

-

Harvesting and Drying:

-

Extraction:

-

Mix the dried fermented solids with 60% (v/v) aqueous ethanol at a solid-to-solvent ratio of 1:160 (g/mL).[16]

-

Adjust the pH of the ethanol solution to 6.0.

-

Agitate the mixture at 180 rpm at 30°C for 16 hours for optimal recovery.[16]

-

Note: To prevent the conversion of orange this compound to red pigments, extraction can be performed with acidified ethanol (pH 2-4).[1][4]

-

-

Recovery of Crude Extract:

Mitigation of Citrinin Contamination

Citrinin is a mycotoxin that can be co-produced with Monascus pigments. To minimize its presence in the final product:

-